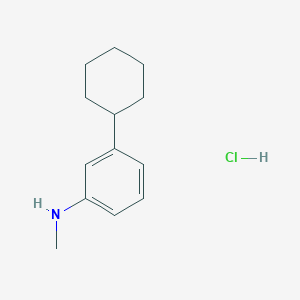

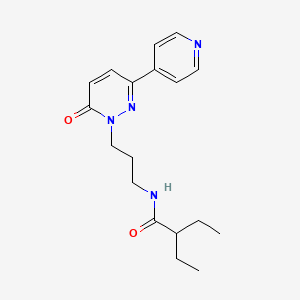

![molecular formula C8H9N3O2 B2847527 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid CAS No. 1426072-28-7](/img/structure/B2847527.png)

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Overview

Description

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 . It is a pyrimidine derivative, which is a class of compounds that are common in nature and have a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of this compound and its derivatives is an area of active research. One method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H9N3O2/c8-9-7-5-3-1-2-4(5)6(12)10-7/h1-3H2,(H3,8,9,10,12) .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 506.0±52.0 °C and a predicted density of 1.499±0.06 g/cm3 . Its pKa is predicted to be 3.45±0.20 .Scientific Research Applications

1. Synthesis and Crystal Structures

2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid derivatives are used in synthesizing enantiomeric compounds, offering insights into their crystal structures and potential biological activities. For instance, derivatives synthesized via nucleophilic substitution processes have been observed to crystallize in specific systems and exhibit certain antitumor activities against specific cell lines, such as MCF-7 cells (Gao et al., 2015).

2. Biological Activity and Antibacterial Properties

New substituted pyrimidine derivatives, synthesized through one-pot three-component reactions, have shown potential biological activity. These compounds were synthesized through cyclocondensation and characterized using various spectroscopic methods. Preliminary studies have demonstrated their antibacterial and antifungal activities, indicating their potential utility in medical and pharmaceutical research (F. Tugcu & K. Turhan, 2018).

3. Material Synthesis and Chemical Properties

The compound and its derivatives are instrumental in synthesizing various materials and studying their chemical properties. For example, research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been conducted to understand better the compound's hydrogen bonding and supramolecular synthon formation (A. Rajam et al., 2018).

Safety and Hazards

Future Directions

The synthesis and study of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid and its derivatives is an active area of research, particularly in the development of new drugs . Future directions may include further exploration of its synthesis, chemical reactions, and biological activity.

Properties

IUPAC Name |

2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8-10-3-5-4(7(12)13)1-2-6(5)11-8/h3-4H,1-2H2,(H,12,13)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYWTKMOKOXSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C1C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

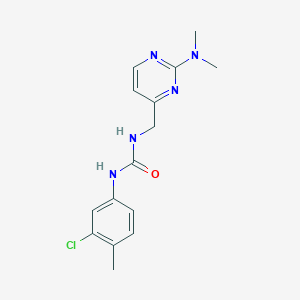

![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)

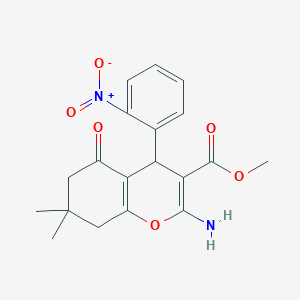

![1-[2-(1,2,4-Triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2847453.png)

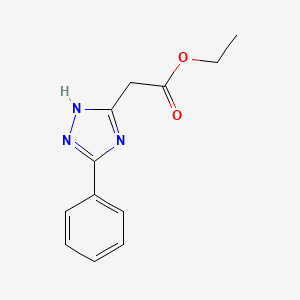

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2847455.png)

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)

![(2-methoxypyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2847467.png)